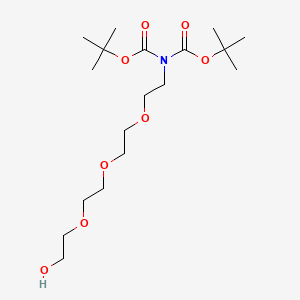

Boc2-AEEEE

Description

Boc₂-AEEEE (tert-butyloxycarbonyl-protected aminoethyl ethylene glycol ether ester) is a synthetic compound widely utilized in peptide synthesis, drug delivery systems, and bioconjugation chemistry. Its structure consists of a central ethylene glycol chain modified with aminoethyl groups and protected by two Boc (tert-butyloxycarbonyl) groups, which enhance solubility and stability during synthetic processes. The Boc groups act as temporary protective moieties, preventing unwanted side reactions during stepwise assembly of complex molecules. Boc₂-AEEEE is particularly valued for its biocompatibility, tunable hydrophilicity, and ability to facilitate controlled release in pharmaceutical applications .

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO8/c1-17(2,3)26-15(21)19(16(22)27-18(4,5)6)7-9-23-11-13-25-14-12-24-10-8-20/h20H,7-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONGMWGUFYXILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCOCCO)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc2-AEEEE typically involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases used include triethylamine or sodium bicarbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The general reaction scheme is as follows:

- Dissolve the amino acid in an appropriate solvent such as dichloromethane.

- Add the base to the solution.

- Slowly add di-tert-butyl dicarbonate to the mixture while maintaining a low temperature.

- Stir the reaction mixture at room temperature until completion.

- Purify the product by recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain reaction conditions. The purification steps may include large-scale chromatography or crystallization techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc2-AEEEE undergoes various chemical reactions, including:

Deprotection: Removal of the Boc groups under acidic conditions, typically using trifluoroacetic acid.

Substitution: Reaction with nucleophiles to replace the Boc groups with other functional groups.

Oxidation and Reduction: Although less common, this compound can participate in oxidation and reduction reactions depending on the functional groups present in the amino acid.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Deprotection: The primary product is the free amino acid.

Substitution: The major products depend on the nucleophile used, resulting in various substituted amino acids.

Scientific Research Applications

Boc2-AEEEE has numerous applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Serves as a building block for the synthesis of biologically active peptides and proteins.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc2-AEEEE primarily involves the protection and deprotection of amino groups. The Boc groups protect the amino functions during synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Boc groups are removed under acidic conditions, revealing the free amino groups for further reactions or biological activity.

Comparison with Similar Compounds

Critical Analysis of Research Findings

- Synthetic Advantages : Boc₂-AEEEE outperforms Boc-AEEA in multi-step syntheses due to its stability and solubility, as evidenced by its widespread adoption in peptide-based therapeutics .

- Limitations vs. Fmoc-AEEEE : While Fmoc-AEEEE allows for orthogonal deprotection, its instability in aqueous environments restricts its application scope compared to Boc₂-AEEEE .

- Data Gaps : Existing studies lack head-to-head comparisons of Boc₂-AEEEE with newer PEG alternatives (e.g., click chemistry-compatible linkers). Future research should address these gaps to refine structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.